molecular formula C7H13NS B8786056 3-Thia-7-azabicyclo[3.3.1]nonane CAS No. 329-95-3

3-Thia-7-azabicyclo[3.3.1]nonane

Cat. No. B8786056
CAS RN: 329-95-3
M. Wt: 143.25 g/mol
InChI Key: DUYSRTMRDDRCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thia-7-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C7H13NS and its molecular weight is 143.25 g/mol. The purity is usually 95%.
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properties

CAS RN

329-95-3

Product Name

3-Thia-7-azabicyclo[3.3.1]nonane

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

3-thia-7-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H13NS/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2

InChI Key

DUYSRTMRDDRCQC-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1CSC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer, a heating mantle, a standard condenser with a N2 inlet and two glass stoppers. In one portion, anhydrous HCO2NH4 (1.11 g, 17.1 mmol) was added under N2 to a mixture of the amine (27, 0.90 g, 3.86 mmol) and 10% Pd/C (0.90 g) in anhydrous CH3OH (25 mL). With stirring, the mixture was brought to reflux for 30 min, filtered through a Celite pad on a fritted funnel (which was washed thoroughly with CH2Cl2), and then concentrated to give a gummy oil with suspended solid. This material was again dissolved in CH2Cl2 (~15 mL), and the suspension was filtered to remove any unreacted ammonium formate. The filtrate was then concentrated to near saturation and placed in a diffusion chamber of ether overnight. Crude amine (28) became an oil; however, the mother liquor, containing predominantly starting material, could be decanted. Chromatography of the oil employed a gradient elution of CH3OH/CH2Cl2 (300 mL of 10% CH3OH/CH2Cl2, 50 mL of 20% CH3OH/CH2Cl2, 100 mL of 50% CH3OH/CH2Cl2, and 100 mL of CH3OH) on silica gel (35 g, 1.5 cm×62 cm) and afforded 0.32 g (56.9%) of amine (28) (Rf =0.11, 10% CH3OH/CH2Cl2) as a light, gummy solid which was used without further purification. 1H NMR (DCCl3) δ1.84, 2.04 [two bd, 2H, H(9)], 2.31 [bs, 2H(1,5)], 2.80 [bd, 2H, H(2,4)ax, J=12.3 Hz], 3.20 [bd, 2H, H(2,4)eq, J=13.7 Hz], 3.45 [m, 2H, H(6,8)ax ], 3.73 [bd, 2H, H(6,8)eq, J=13.2 Hz], 7.59 (bs, 1H, N--H); 13C NMR (DCCl3) ppm 24.88 [d, C(1,5)], 29.79 [t, C(9)], 32.17 [t, C(2,4)], 47.8 [t, C(6,8)].
Name
Quantity
0.9 g
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reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

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